molecular formula C9H7Cl2NO2S B013613 Isoquinoline-5-sulfonyl chloride hydrochloride CAS No. 105627-79-0

Isoquinoline-5-sulfonyl chloride hydrochloride

Cat. No. B013613
M. Wt: 264.13 g/mol
InChI Key: GZQNTWHQJJVIAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoquinoline-5-sulfonyl chloride hydrochloride derivatives has been demonstrated through various methods, including visible light-promoted reactions and copper-catalyzed processes. One approach involves the visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, highlighting the efficiency of light-induced catalysis in generating these compounds under mild conditions (Liu et al., 2016). Another significant method is the copper-catalyzed sulfonylation of aminoquinolines with arylsulfonyl chlorides, showcasing a direct pathway to sulfonylated products through a regioselective approach (Liang et al., 2015).

Molecular Structure Analysis

The molecular structure of isoquinoline-5-sulfonyl chloride and its derivatives reveals interesting aspects of steric and electronic effects influencing their reactivity and interactions. For instance, the analysis of 4-fluoroisoquinoline-5-sulfonyl chloride demonstrates how sulfonyl oxygen atoms' positioning can be influenced by neighboring substituents to minimize steric repulsion, affecting the overall molecular conformation (Ohba et al., 2012).

Chemical Reactions and Properties

Isoquinoline-5-sulfonyl chloride hydrochloride participates in various chemical reactions, highlighting its versatility as a building block. For example, it undergoes sulfonylation reactions with aminoquinolines, facilitating the introduction of sulfonyl groups at specific positions on the quinoline ring, demonstrating the compound's reactivity and potential for creating functionalized molecules (Liang et al., 2015).

Physical Properties Analysis

The physical properties of isoquinoline-5-sulfonyl chloride hydrochloride derivatives, such as solubility, melting point, and stability, are crucial for their handling and application in various reactions. While specific data on these properties are less commonly reported, they are essential for practical applications in synthetic chemistry.

Chemical Properties Analysis

The chemical properties of isoquinoline-5-sulfonyl chloride hydrochloride, including its reactivity with nucleophiles, its role in catalysis, and its behavior under different chemical conditions, are central to its utility in organic synthesis. Its ability to act as a sulfonylating agent is particularly noteworthy, as it enables the synthesis of a wide range of sulfonylated heterocycles with potential biological activity (Xia et al., 2017).

Scientific Research Applications

  • Synthesis of Aryl and Heteroaryl Thiocyanates : Isoquinolinium-N-sulfonic acid thiocyanate, related to Isoquinoline-5-sulfonyl chloride hydrochloride, is effective in catalyzing the synthesis of aryl and heteroaryl thiocyanates. This process offers advantages such as commercially available materials, short reaction times, excellent yields, and easy separation (Rezayati, Kalantari, Ramazani, & Ezzatzadeh, 2021).

  • Synthesis of Imidazo[2,1a]Isoquinolines : A study demonstrated an efficient method for synthesizing imidazo[2,1a]isoquinolines using hypervalent iodine(III) sulfonate, suggesting potential applications in anti-inflammatory, antirhinoviral, and antiulcer properties (Hou, Wang, Huang, & Chen, 2004).

  • Inhibition of Lymphocyte-Mediated Lysis : Isoquinoline sulfonamide protein kinase inhibitors have been found to inhibit lymphocyte-mediated lysis and cellular proliferation, indicating a role for protein kinase C in lymphocyte function (Juszczak & Russell, 1989).

  • Synthesis of Potential PET Radioligands : Copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds in the C5 position yields moderate to good sulfone yields, making this method promising for synthesizing potential fluorinated PET radioligands for 5-HT6 serotonin receptors (Li, Weng, Lu, & Chan, 2016).

  • Synthesis of Isoquinoline-1,3(2H,4H)-diones : A process using visible light promotes the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones in good to excellent yields, with potential for further conversion (Liu, Cong, Liu, & Sun, 2016).

  • Antimalarial Activity : Benzene and isoquinoline sulfonamide derivatives have shown promising antimalarial activity against Plasmodium falciparum, with MIC ranges between 2-50 microg/mL (Parai, Panda, Srivastava, & Puri, 2008).

  • Synthesis of Kinase Inhibitors : The Buchwald-Hartwig reaction has been used for the rapid synthesis of 3-aminoisoquinoline-5-sulfonamides related to known kinase inhibitors, indicating potential applications in drug discovery (Proisy, Taylor, Nelson, & Collins, 2009).

properties

IUPAC Name

isoquinoline-5-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQNTWHQJJVIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519255
Record name Isoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-5-sulfonyl chloride hydrochloride

CAS RN

105627-79-0
Record name Isoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isoquinoline-5-sulfonyl chloride hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Song, YQ Chen, PB Lu… - Journal of separation …, 2014 - Wiley Online Library
… Homopiperazine and isoquinoline-5-sulfonyl chloride hydrochloride used for synthesis of hexahydro-1,4-bis(5-isoquinolylsulfony)-1H-1,4-diazepine (impurity III) were purchased from …
MT Makhija, RT Kasliwal, VM Kulkarni… - Bioorganic & medicinal …, 2004 - Elsevier
… To an ice cooled suspension of isoquinoline-5-sulfonyl chloride hydrochloride (5 g, 0.018 mol) in 20 mL dichloromethane, a mixture of substituted amine (0.018 mol) and pyridine (2.84 g…
F Jin, D Gao, Q Wu, F Liu, Y Chen, C Tan… - Bioorganic & medicinal …, 2013 - Elsevier
… to give crude crystalline isoquinoline-5-sulfonyl chloride hydrochloride, yield 85% (2.25 g). To a 100 mL round-bottomed flask add isoquinoline-5-sulfonyl chloride hydrochloride (2.0 g, …
BD Allison, VK Phuong, LC McAtee… - Journal of medicinal …, 2006 - ACS Publications
… from 11e (100 mg, 0.35 mmol), pyridine (0.14 mL, 1.8 mmol), and isoquinoline-5-sulfonyl chloride (160 mg, 0.70 mmol; prepared from isoquinoline-5-sulfonyl chloride hydrochloride, …
Number of citations: 47 0-pubs-acs-org.brum.beds.ac.uk
SH Grimm - 2019 - scholarlypublications …
Acute myeloid leukemia (AML) is an aggressive form of blood cancer in elderly people with poor prognosis. In approximately 20-30% of AML patients an internal tandem duplication (ITD…

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